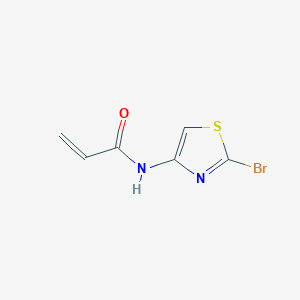

4-Acrylamido-2-bromothiazole

Description

Contextual Background of Acrylamide-Based Monomers in Polymer Science

Acrylamide-based monomers are fundamental building blocks in polymer science, primarily used in the synthesis of polyacrylamides. mdpi.com These polymers are known for their water-solubility and are synthesized predominantly through free radical polymerization. mdpi.com The versatility of acrylamide (B121943) and its derivatives, such as N-isopropylacrylamide (NIPAM), allows for the creation of polymers with responsive behaviors, such as temperature sensitivity. rsc.org This has led to their widespread application in various fields, including water treatment, the paper industry, and biomedicine. mdpi.com

The polymerization of acrylamide monomers can be carried out in different media, including homogeneous and heterogeneous systems, to achieve desired macromolecular structures. mdpi.com Techniques like inverse emulsion polymerization are particularly effective as they allow for high monomer concentrations and better heat dissipation, making the process more energy-efficient. mdpi.comekb.eg The resulting polymers' properties can be fine-tuned by copolymerizing acrylamide with other monomers, leading to materials with specific functionalities for applications like flocculation in water treatment. mdpi.comekb.eg

Significance of Thiazole-Containing Compounds in Chemical Research

Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and its derivatives are of significant interest in chemical research due to their diverse applications. kuey.netresearchgate.net These compounds are integral to many natural products and are found in microbial and marine sources. researchgate.netfabad.org.tr The thiazole ring is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. kuey.netfabad.org.trmdpi.com In fact, the thiazole scaffold is present in over 18 FDA-approved drugs. fabad.org.tr

Beyond pharmaceuticals, thiazole derivatives are utilized as dyes, pigments, and intermediates in the synthesis of various organic compounds. kuey.net Their unique chemical and physical properties have made them a focus for synthetic and biological chemists aiming to develop new materials and therapeutic agents. mdpi.com The ability of the heteroatoms in the thiazole ring to coordinate with metal ions also makes them important in coordination chemistry, potentially enhancing their therapeutic activity. researchgate.net

Rationale for Investigating 4-Acrylamido-2-bromothiazole as a Hybrid Monomer

The investigation into this compound as a hybrid monomer stems from the desire to create polymers that integrate the advantageous properties of both acrylamide and thiazole moieties. The acrylamide group provides a polymerizable unit, allowing for the formation of long polymer chains, while the thiazole ring, with its bromine substitution, introduces a site for further chemical modification and potential biological activity.

The bromine atom on the thiazole ring is a key feature, serving as a versatile handle for post-polymerization modifications through various cross-coupling reactions. researchgate.netacs.org This allows for the synthesis of functional polymers with tailored properties. For instance, the bromine can be substituted to introduce different functional groups, thereby altering the polymer's physical, chemical, or biological characteristics. The combination of a polymerizable acrylamide and a functionalizable bromothiazole in a single monomeric unit opens up possibilities for creating advanced materials with complex architectures and functionalities.

Overview of Research Scope and Objectives

The primary objective of research into this compound is to synthesize and characterize this novel hybrid monomer and to explore its polymerization behavior. A key focus is to understand how the presence of the bromothiazole moiety influences the polymerization process and the properties of the resulting polymer.

Subsequent research aims to investigate the potential applications of polymers derived from this compound. This includes exploring their use in creating new materials with unique optical or electronic properties, as well as their potential in biomedical applications, leveraging the known biological activities of thiazole derivatives. The ability to perform post-polymerization modifications on the bromothiazole unit is a critical aspect of this research, as it allows for the fine-tuning of the polymer's properties for specific applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2OS |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

N-(2-bromo-1,3-thiazol-4-yl)prop-2-enamide |

InChI |

InChI=1S/C6H5BrN2OS/c1-2-5(10)8-4-3-11-6(7)9-4/h2-3H,1H2,(H,8,10) |

InChI Key |

AWKOVTNAEGLUHQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CSC(=N1)Br |

Origin of Product |

United States |

Synthesis of 4 Acrylamido 2 Bromothiazole Monomer

Precursor Synthesis and Purification Strategies

The successful synthesis of 4-Acrylamido-2-bromothiazole hinges on the effective preparation and purification of its essential precursors: a 2-bromothiazole (B21250) derivative and an acylating agent like acryloyl chloride.

Synthesis of 2-Bromothiazole Derivatives

The primary precursor for the thiazole (B1198619) component is typically a 4-amino-2-bromothiazole. The synthesis of brominated thiazoles has been an area of significant research to develop optimized and safer production methods. nih.gov

One common pathway to 2-bromothiazole derivatives starts from the readily available 2-aminothiazole (B372263). guidechem.com A well-established method is the Sandmeyer-type reaction, which involves the diazotization of the amino group on the thiazole ring, followed by displacement with a bromide ion.

Reaction Steps for 2-Bromothiazole Synthesis via Diazotization:

Diazotization: 2-Aminothiazole is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in a strong acid like phosphoric acid (H₃PO₄) and nitric acid (HNO₃) at low temperatures (typically 0-5°C) to form a diazonium salt. guidechem.com

Bromination: The diazonium salt is then introduced to a solution containing a copper(I) bromide (CuBr) source, often generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) and sodium bromide (NaBr). guidechem.com This step replaces the diazonium group with a bromine atom. guidechem.com

Purification: The resulting 2-bromothiazole is often purified through methods like steam distillation and extraction with an organic solvent such as diethyl ether. guidechem.com

Researchers have also explored methods that avoid the use of elemental bromine, enhancing the safety and environmental profile of the synthesis. nih.gov These sequential bromination and debromination strategies have been optimized to produce a full range of bromothiazoles, including di- and tri-substituted variants. lookchem.com

While the direct synthesis of 4-amino-2-bromothiazole can be challenging due to the stability of the compound, one approach involves the cyclization of α-cyanoalkyl thiocyanates with anhydrous hydrogen bromide to form the hydrogen bromide salt of 2-bromo-4-aminothiazole. google.com Another method involves the direct bromination of 2-aminothiazole using reagents like N-bromosuccinimide (NBS).

Synthesis of Acryloyl Chloride or Related Acylating Agents

Acryloyl chloride is a common and highly reactive acylating agent used in the formation of acrylamides. It is typically prepared by reacting acrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reaction for Acryloyl Chloride Synthesis:

CH₂=CHCOOH + SOCl₂ → CH₂=CHCOCl + SO₂ + HCl

The reaction is usually performed in an inert solvent, and the product, acryloyl chloride, is a volatile and corrosive liquid that must be handled with care. Due to its reactivity, it is often used immediately in the next synthetic step.

Amidation Reactions for Monomer Formation

The core reaction in synthesizing this compound is the formation of an amide bond between the 4-amino group of the 2-bromothiazole precursor and the acryloyl group of the acylating agent.

Direct Acrylation Approaches

Direct acrylation involves the reaction of 4-amino-2-bromothiazole with acryloyl chloride. This is a type of Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. nih.gov

Typical Reaction Conditions:

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), or acetonitrile (B52724) are commonly used.

Base: Organic bases like triethylamine (B128534) (Et₃N) or pyridine (B92270) are often employed to scavenge the HCl produced. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, sometimes in a biphasic system. mdpi.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) to control the exothermic reaction, and then allowed to warm to room temperature. mdpi.com

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acryloyl chloride, leading to the formation of the amide bond and elimination of HCl.

Indirect Acrylation Methodologies

Indirect methods can be employed to avoid the use of the highly reactive and hazardous acryloyl chloride. One such approach involves using acrylic acid in the presence of a coupling agent.

Coupling Agent-Mediated Amidation:

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are used to activate the carboxylic acid group of acrylic acid. nih.gov

The activated acrylic acid then reacts with the 4-amino-2-bromothiazole to form the desired amide.

This method is generally milder than using acryloyl chloride but may require longer reaction times and more complex purification procedures.

Another indirect route could involve the use of acrylic anhydride (B1165640) as the acylating agent, which would produce acrylic acid as a byproduct.

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound is essential for maximizing yield and purity while minimizing side reactions.

Key parameters that are often optimized include:

Stoichiometry of Reactants: The molar ratio of the aminothiazole, acylating agent, and base is critical. A slight excess of the acylating agent may be used to ensure complete conversion of the starting amine.

Choice of Solvent and Base: The polarity of the solvent can influence reaction rates and solubility of reactants. The strength and steric hindrance of the base can affect the efficiency of HCl scavenging and prevent side reactions.

Temperature Control: Maintaining a low temperature during the addition of the acylating agent can prevent polymerization of the acryloyl moiety and other unwanted side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

A study on the synthesis of chiral acrylamides highlighted the effectiveness of a biphasic system (CH₂Cl₂:H₂O) with K₂CO₃ as the base, achieving yields greater than 90% after purification. mdpi.com While this was for a different substrate, the principles of optimizing solvent, base, and temperature are broadly applicable.

The following table summarizes typical variables and their effects on the amidation reaction:

| Parameter | Variable Options | Potential Effect on Reaction |

| Acylating Agent | Acryloyl Chloride, Acrylic Anhydride, Acrylic Acid + Coupling Agent | Affects reactivity, reaction conditions, and byproducts. |

| Solvent | Dichloromethane, THF, Acetonitrile, 1,4-Dioxane | Influences solubility of reactants and reaction rate. |

| Base | Triethylamine, Pyridine, K₂CO₃ | Neutralizes acid byproduct; its strength can impact side reactions. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes polymerization and side reactions. |

| Reaction Time | 2 to 24 hours | Determines the extent of conversion to the product. |

By systematically adjusting these conditions, a high-yield, efficient, and reproducible synthesis of this compound can be achieved.

Solvent Systems and Temperature Control

The choice of solvent and precise temperature regulation are paramount in the synthesis of this compound to manage reaction kinetics, solubility of reactants, and minimize side reactions.

Solvent Systems: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive acryloyl chloride and to avoid unwanted side reactions with the solvent itself. Tetrahydrofuran (THF) is a commonly employed solvent for the acylation of aminothiazoles due to its ability to dissolve the starting materials and its inertness under the reaction conditions. nih.gov Other aprotic solvents such as dichloromethane (DCM) and acetonitrile (MeCN) can also be considered, with the choice often depending on the specific reaction conditions and the desired work-up procedure. researchgate.net The selection of the solvent can significantly influence the reaction rate and the ease of product isolation.

Temperature Control: The acylation reaction is typically initiated at a reduced temperature, often between 0 °C and 5 °C, by cooling the reaction vessel in an ice bath. dergi-fytronix.comdergi-fytronix.com This initial cooling is crucial to moderate the exothermic reaction between the amine and the acyl chloride, thereby preventing the formation of byproducts and the potential for polymerization of the acryloyl chloride. reddit.com After the initial addition of the acylating agent, the reaction mixture is often allowed to gradually warm to room temperature to ensure the completion of the reaction. Maintaining a controlled temperature profile throughout the synthesis is essential for achieving a high yield of the desired monomer.

Table 1: Representative Solvent Systems and Temperature Conditions for Acylation

| Solvent System | Initial Temperature (°C) | Reaction Temperature (°C) | Reaction Time (hours) |

| Tetrahydrofuran (THF) | 0 | Room Temperature | 12 - 24 |

| Dichloromethane (DCM) | 0 - 5 | Room Temperature | 10 - 20 |

| Acetonitrile (MeCN) | 0 | 50 - 60 | 4 - 8 |

This table presents representative conditions and may require optimization for specific laboratory-scale or industrial-scale synthesis.

Catalysis and Reagent Stoichiometry

The efficiency of the acylation reaction is heavily dependent on the use of appropriate catalysts and the precise control of the molar ratios of the reactants.

Catalysis: A non-nucleophilic organic base is typically added to the reaction mixture to act as a proton scavenger, neutralizing the hydrochloric acid that is generated as a byproduct of the acylation. Triethylamine (Et₃N) is a widely used base for this purpose. nih.gov In some instances, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate, particularly when dealing with less reactive amines or acylating agents. nih.gov

Reagent Stoichiometry: The stoichiometry of the reactants must be carefully controlled to maximize the yield of the desired product and to simplify the purification process. Typically, a slight excess of the acryloyl chloride (e.g., 1.1 to 1.2 molar equivalents) is used to ensure the complete conversion of the 4-amino-2-bromothiazole. A corresponding slight excess of the base (e.g., 1.1 to 1.5 molar equivalents) is also used to fully neutralize the generated HCl. The precise ratios may need to be optimized based on the specific reaction scale and conditions.

Table 2: Representative Reagent Stoichiometry for the Synthesis of this compound

| Reagent | Molar Equivalents | Purpose |

| 4-amino-2-bromothiazole | 1.0 | Starting Material |

| Acryloyl Chloride | 1.1 - 1.2 | Acylating Agent |

| Triethylamine (Et₃N) | 1.1 - 1.5 | Acid Scavenger |

| 4-DMAP (optional) | 0.05 - 0.1 | Catalyst |

This table provides a general guide for reagent stoichiometry, which should be optimized for each specific reaction.

Isolation and Purification Protocols for the Monomer

Following the completion of the synthesis, a systematic approach to isolation and purification is necessary to obtain this compound of high purity, suitable for polymerization.

Isolation: The initial work-up procedure typically involves quenching the reaction, often by the addition of water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid and unreacted acyl chloride. The crude product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate. scielo.br The combined organic extracts are then washed with brine, dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude monomer.

Purification: The crude this compound often contains unreacted starting materials, byproducts, and polymeric impurities. Several purification techniques can be employed to obtain the pure monomer:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals of the desired compound. google.com The choice of solvent is critical and is determined by the solubility characteristics of the monomer.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be utilized. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired monomer from impurities based on their differential adsorption to the stationary phase. researchgate.net

Distillation: If the monomer is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. google.com This process involves heating the crude product under reduced pressure to its boiling point, followed by condensation of the vapor to obtain the purified liquid. The addition of a polymerization inhibitor may be necessary to prevent polymerization at elevated temperatures. google.com

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Polymerization of 4 Acrylamido 2 Bromothiazole

Free Radical

Initiator Systems and Their Influence on Polymerization Kinetics

No data available.

Solvent Effects on Polymerization Process

No data available.

Controlled Radical Polymerization (CRP) Techniques

Atom Transfer Radical Polymerization (ATRP) of 4-Acrylamido-2-bromothiazole

Catalyst Systems and Ligand Design

No data available.

Initiator Selection and Reaction Parameters

No data available.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile and effective method for controlling the polymerization of a wide range of monomers, including acrylamides. researchgate.netnih.gov The process relies on a chain transfer agent (CTA) to mediate the polymerization, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This reversible process minimizes irreversible termination reactions, leading to polymers with "living" characteristics.

The success of RAFT polymerization is critically dependent on the selection of an appropriate CTA. For acrylamide (B121943) monomers, which are considered "more activated monomers" (MAMs), trithiocarbonates are highly effective CTAs. nih.gov The general structure of a trithiocarbonate CTA is R-S-C(=S)-S-Z. The effectiveness of the CTA is governed by the R group (the reinitiating or leaving group) and the Z group (the activating group).

For acrylamides, the Z group should stabilize the intermediate radical species formed during the RAFT process. The R group should be a good homolytic leaving group, capable of efficiently reinitiating polymerization. Studies on various acrylamide derivatives have demonstrated the successful use of several trithiocarbonate CTAs. researchgate.netnih.govrsc.org While specific studies on this compound are not prevalent, data from similar acrylamide systems provide a strong basis for CTA selection.

| Chain Transfer Agent (CTA) | Abbreviation | Typical Monomer Class | Reference |

|---|---|---|---|

| Dodecyl trithiodimethyl propionic acid | DMPA | Acrylamide | nih.govnih.gov |

| tert-Butyl dithiobenzoate | tBDB | Hydrophobic Acrylamides | researchgate.net |

| 4-Cyanopentanoic acid dithiobenzoate | CTP | Methacrylamides | rsc.org |

| Catechol-end trithiocarbonates | Dopa-CTAs | Acrylamide (for surface anchoring) | rsc.org |

Optimizing reaction conditions is crucial for achieving good control over the polymerization of this compound. Key parameters include the choice of initiator, solvent, temperature, and the molar ratio of monomer to CTA and initiator.

Initiator : A thermal initiator, such as 2,2′-Azobisisobutyronitrile (AIBN) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA), is commonly used to generate the initial radicals. The initiator-to-CTA ratio is critical; a lower ratio typically leads to a higher fraction of living chains. researchgate.net

Solvent : The choice of solvent depends on the solubility of the monomer and the resulting polymer. For acrylamide derivatives, polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often employed. researchgate.netnih.gov

Temperature : The reaction temperature must be sufficient to ensure an appropriate rate of initiator decomposition and efficient chain transfer. For AIBN, temperatures around 70°C are common. nih.gov

Concentration : High monomer concentrations can accelerate the reaction rate but may slightly broaden the molecular weight distribution. nih.gov

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) | Good solubility for monomer and polymer. | nih.gov |

| Temperature | 70 °C | Appropriate for AIBN initiator decomposition. | researchgate.netnih.gov |

| [CTA]/[Initiator] Ratio | 3 to 10 | Higher ratios increase the "livingness" of the polymer chains. | researchgate.net |

| Reaction Time | Variable (e.g., < 5 hours) | Can be optimized for high conversion while maintaining control. | nih.gov |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. This reversible termination establishes an equilibrium between active and dormant species, allowing for controlled polymer growth. While highly effective for monomers like styrenes, the application of NMP to acrylamides has been more challenging and typically requires the use of second-generation, more sophisticated nitroxides.

The control in NMP is dictated by the dynamic equilibrium between the propagating radical and the dormant alkoxyamine species at the chain end. The choice of the mediating nitroxide is therefore critical.

Traditional Nitroxides : First-generation nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are generally ineffective for controlling the polymerization of acrylamides.

Second-Generation Nitroxides : For successful NMP of acrylamides, more advanced nitroxides are necessary. Nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) have demonstrated success in controlling the polymerization of N-substituted acrylamides. The selection of the initiator, often an azo compound like AIBN, is also a key parameter in bimolecular NMP systems where the initiator and nitroxide are added separately. Alternatively, a unimolecular initiator, an alkoxyamine, can be used which generates both the initiating radical and the mediating nitroxide upon thermal decomposition.

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties that combine the characteristics of the individual monomers.

Statistical Copolymerization

In statistical copolymerization, the monomer units are incorporated into the polymer chain in a sequence dictated by their relative concentrations and reactivities. The resulting polymer structure is described by the monomer reactivity ratios, r₁ and r₂, as defined by the Mayo-Lewis equation. youtube.com

Reactivity Ratios : The reactivity ratio r₁ = k₁₁/k₁₂ represents the preference of a propagating chain ending in monomer 1 (M₁) to add another M₁ monomer versus adding monomer 2 (M₂). Similarly, r₂ = k₂₂/k₂₁ describes the preference for a chain ending in M₂.

| Comonomer (M₂) | r₁ (TMA) | r₂ (Comonomer) | r₁ x r₂ | Implied Copolymer Structure | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.59 | 2.72 | 1.60 | Tends toward blocky, rich in MMA | researchgate.net |

| Styrene (St) | 0.39 | 0.90 | 0.35 | Tends toward random/alternating | researchgate.net |

| Acrylonitrile (AN) | 0.77 | 1.99 | 1.53 | Tends toward blocky, rich in AN | researchgate.net |

| Vinyl Acetate (VA) | 0.80 | 0.40 | 0.32 | Tends toward random/alternating | researchgate.net |

Block Copolymer Synthesis

Block copolymers containing a this compound segment can be synthesized using controlled radical polymerization (CRP) techniques, which allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govmdpi.com The most common methods for this purpose are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net

The synthesis of a diblock copolymer, for instance, typically proceeds via sequential monomer addition. In the first step, the this compound monomer is polymerized using a suitable initiator and a CRP agent (a chain transfer agent in RAFT or a catalyst complex in ATRP) to form a living polymer chain. This first block, poly(this compound), which retains its active terminal group, then acts as a macroinitiator for the polymerization of a second monomer, leading to the formation of a well-defined diblock copolymer. nih.gov A variety of monomers can be used for the second block, including styrenes, acrylates, and methacrylates, allowing for a wide range of copolymer properties. mdpi.com

For acrylamide-based monomers, RAFT polymerization is particularly effective, often employing trithiocarbonate or dithiocarbamate compounds as chain transfer agents (CTAs) to achieve good control over the polymerization. nih.gov The choice of CTA, solvent, and temperature are crucial parameters that influence the polymerization kinetics and the characteristics of the resulting polymer. rsc.org Similarly, ATRP can be used, typically with a copper catalyst complexed with a nitrogen-based ligand, to polymerize acrylamide monomers in a controlled fashion. cmu.educmu.edu

Below is a table outlining hypothetical reaction conditions for the synthesis of a poly(this compound)-b-polystyrene block copolymer via RAFT polymerization, based on typical conditions for similar monomers.

Table 1: Representative Conditions for RAFT Synthesis of a Diblock Copolymer

| Parameter | Condition | Purpose |

|---|---|---|

| Monomer 1 | This compound | Forms the first block |

| Monomer 2 | Styrene | Forms the second block |

| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate | Controls the polymerization |

| Initiator | Azobisisobutyronitrile (AIBN) | Generates initial radicals |

| Solvent | 1,4-Dioxane or Dimethylformamide (DMF) | Solubilizes monomers and polymer |

| Temperature | 70 °C | Initiator decomposition |

| Procedure | Sequential monomer addition | Ensures block copolymer formation |

Graft Copolymer Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The unique architecture of graft copolymers allows for the combination of distinct polymer properties into a single material. imperial.ac.uk For incorporating poly(this compound) into such structures, three primary synthesis strategies can be employed: "grafting from," "grafting onto," and "grafting through." researchgate.netcmu.edu

Grafting From : In this method, a polymer backbone is first synthesized or modified to contain initiating sites along its chain. These sites are then used to initiate the polymerization of the this compound monomer, causing the side chains to "grow from" the backbone. nih.gov This approach allows for the formation of a high density of grafted chains. For example, a polystyrene backbone could be partially brominated, and these bromide sites could then serve as initiators for the ATRP of this compound. nih.gov

Grafting Onto : This strategy involves the independent synthesis of the backbone and the side chains. The poly(this compound) side chains are prepared first, with a reactive functional group at one end. These pre-formed chains are then attached to a polymer backbone that has complementary reactive sites. cmu.edu "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are often used for this purpose due to their high efficiency and specificity. cmu.edu This method allows for precise characterization of the side chains before grafting but can be limited by steric hindrance, which may result in lower grafting densities. nih.gov

Grafting Through (Macromonomer Method) : This approach involves the synthesis of a poly(this compound) chain with a polymerizable group, such as a vinyl or acrylate group, at its end. This functionalized polymer is known as a macromonomer. cmu.edu This macromonomer is then copolymerized with another monomer to form the main backbone, directly incorporating the poly(this compound) chains as grafts. researchgate.net This method provides good control over the length and distribution of the side chains.

Table 2: Comparison of Graft Copolymer Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting From | Side chains are grown from an activated polymer backbone. nih.gov | High grafting density achievable; reduced steric hindrance during synthesis. nih.gov | Difficult to characterize side chains independently; potential for backbone degradation. |

| Grafting Onto | Pre-synthesized side chains are attached to a polymer backbone. researchgate.net | Well-defined side chains can be fully characterized before grafting. nih.gov | Grafting efficiency can be low due to steric hindrance, limiting graft density. nih.gov |

| Grafting Through | A macromonomer (polymer chain with a polymerizable end-group) is copolymerized with another monomer. cmu.edu | Good control over branch length and spacing; well-defined graft copolymers. cmu.edu | Synthesis of macromonomer can be complex; potential for unreacted macromonomer. |

Polymerization Mechanism and Kinetic Studies

Mechanistic Pathways of Acrylamido-Thiazole Monomer Polymerization

The polymerization of acrylamide-based monomers like this compound typically proceeds via a free-radical chain-growth mechanism. researchgate.net In conventional free-radical polymerization, this involves three main steps: initiation, where a radical species is generated from an initiator; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two growing chains combine or disproportionate to end the reaction.

In controlled radical polymerization techniques like RAFT, the mechanism is more complex, allowing for the synthesis of polymers with controlled characteristics. The RAFT mechanism involves a rapid equilibrium between active, propagating polymer chains (P•n) and dormant chains (Pn-CTA) mediated by a RAFT agent, or CTA. nih.govnih.gov

The key steps in the RAFT polymerization of an acrylamido-thiazole monomer (M) are:

Initiation : A standard radical initiator (I) decomposes to form primary radicals (I•), which react with a monomer to start a propagating chain (P•n).

I → 2I•

I• + M → P•1

Chain Transfer : The propagating radical (P•n) reacts with the RAFT agent to form a dormant species and a new radical (R•), which can initiate a new chain.

P•n + R-CTA ⇌ Pn-CTA-R ⇌ Pn-CTA + R•

Re-initiation : The expelled radical (R•) reacts with the monomer to begin a new propagating chain (P•m).

R• + M → P•m

Main Equilibrium : Propagating chains of various lengths (P•n and P•m) rapidly exchange with their respective dormant forms through the RAFT adduct intermediate. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. nih.gov

P•n + P'm-CTA ⇌ Pn-CTA-P'm ⇌ Pn-CTA + P'•m

Termination : As in conventional radical polymerization, termination can occur through the combination or disproportionation of any two radicals, but the low concentration of active radicals minimizes this process. nih.gov

The electronic properties of the 2-bromothiazole (B21250) group likely influence the monomer's reactivity. The electron-withdrawing nature of the thiazole (B1198619) ring can affect the stability of the propagating radical, thereby influencing the rates of propagation and chain transfer.

Kinetic Modeling and Rate Constant Determination

Kinetic modeling of the polymerization of this compound is essential for understanding the reaction mechanism and optimizing polymerization conditions. mdpi.com The model typically consists of a series of differential equations that describe the rate of change of the concentrations of each species involved: monomer, initiator, radicals, and polymer chains of varying lengths. mdpi.com

The primary reactions included in a kinetic model for free-radical polymerization are initiation, propagation, chain transfer, and termination. The rate of polymerization (Rp) is primarily dependent on the monomer concentration ([M]) and the total concentration of propagating radicals ([P•]), and is given by:

Rp = -d[M]/dt = kp[P•][M]

where kp is the propagation rate constant. mdpi.com

Determining the individual rate constants is crucial for accurate modeling. These constants are typically determined experimentally using specialized techniques.

Propagation Rate Constant (kp) : This constant can be determined with high accuracy using pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC). mdpi.com This method involves initiating polymerization with short laser pulses and analyzing the molecular weight distribution of the resulting polymer.

Termination Rate Constant (kt) : The termination rate is often diffusion-controlled, especially at high monomer conversion. kpi.ua Methods for determining kt often involve analyzing non-steady-state polymerization data.

Initiator Efficiency (f) and Decomposition Rate Constant (kd) : These parameters relate to the generation of radicals from the initiator and are usually determined independently through methods like nitrogen evolution analysis for azo-initiators.

In kinetic modeling software, such as PREDICI®, these rate constants and other system parameters are used to simulate the polymerization process, predicting outcomes like monomer conversion over time, evolution of molecular weight, and polymer composition. mdpi.com

Table 3: Key Kinetic Parameters and Determination Methods

| Parameter | Symbol | Description | Common Determination Method(s) |

|---|---|---|---|

| Initiator Decomposition Rate Constant | kd | Rate at which the initiator decomposes to form radicals. | UV-Vis Spectroscopy, Differential Scanning Calorimetry (DSC) |

| Initiator Efficiency | f | Fraction of radicals that successfully initiate polymerization. | End-group analysis, use of radical scavengers |

| Propagation Rate Constant | kp | Rate constant for the addition of a monomer to a growing polymer chain. mdpi.com | Pulsed-Laser Polymerization-Size Exclusion Chromatography (PLP-SEC) mdpi.com |

| Termination Rate Constant | kt | Rate constant for the reaction between two propagating radicals. kpi.ua | Spatially resolved techniques, analysis of polymerization rate data |

| Chain Transfer Constant | Cs | Ratio of the rate of chain transfer to the rate of propagation (ktr/kp). | Mayo plot method (analysis of polymer molecular weight as a function of transfer agent concentration) |

Compound Index

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | - |

| Azobisisobutyronitrile | AIBN |

| Dimethylformamide | DMF |

| Polystyrene | PS |

| Styrene | - |

| Acrylate | - |

| Methacrylate | - |

| 1,4-Dioxane | - |

| Copper | Cu |

| Azide | - |

| Alkyne | - |

Characterization of 4 Acrylamido 2 Bromothiazole and Its Polymers

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of the 4-Acrylamido-2-bromothiazole monomer and to analyzing the structure of the resulting polymers. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are the primary tools used for this purpose.

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) is used to verify the molecular structure of the this compound monomer by identifying the chemical shifts and coupling patterns of its protons. The spectrum is expected to show distinct signals for the vinyl protons of the acrylamido group, the amide proton (N-H), and the proton on the thiazole (B1198619) ring.

The conversion of the monomer to the polymer can be monitored by observing the disappearance of the signals corresponding to the vinyl protons (typically in the range of 5.5-6.5 ppm). In the polymer, these sharp vinyl peaks are replaced by broad signals corresponding to the polymer backbone. The rate of polymerization can be quantified by integrating the monomer's vinyl proton signals relative to an internal standard over time rsc.org.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Monomer

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-H | ~7.3-7.6 | Singlet (s) |

| Amide-H (N-H) | ~8.0-10.0 | Broad Singlet (br s) |

| Vinyl-H (trans to C=O) | ~6.3-6.5 | Doublet of doublets (dd) |

| Vinyl-H (cis to C=O) | ~6.1-6.3 | Doublet of doublets (dd) |

Note: Expected values are based on typical ranges for acrylamides and substituted bromothiazoles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon skeleton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon libretexts.org. For instance, the carbonyl carbon of the amide group is expected to appear significantly downfield (160-170 ppm), while the carbon atom bonded to the bromine in the thiazole ring will also be downfield due to the halogen's electron-withdrawing effect libretexts.orgasianpubs.org.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Monomer

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~165-170 |

| Thiazole C-Br | ~135-145 |

| Thiazole C=N | ~150-160 |

| Thiazole C-H | ~115-125 |

| Vinyl CH₂ | ~125-130 |

Note: Expected values are based on general chemical shift ranges for similar functional groups and heterocyclic systems oregonstate.educompoundchem.comwisc.edu.

For unambiguous assignment of all proton and carbon signals, especially in the polymer where signals may broaden and overlap, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish connectivity within spin systems, such as the vinyl group protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C-Br carbon in the thiazole ring.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies unl.edu. It is used to confirm the synthesis of the this compound monomer and to verify its subsequent polymerization.

The FTIR spectrum of this compound will exhibit several characteristic absorption bands that confirm its structure. Upon polymerization, the disappearance of bands associated with the vinyl C=C bond and C-H vinyl stretches, coupled with the retention of the amide and thiazole bands, confirms the formation of the polymer researchgate.nethacettepe.edu.tr.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3100 - 3400 |

| Amide C=O (Amide I) | Stretching | 1650 - 1680 |

| Amide N-H (Amide II) | Bending | 1510 - 1570 |

| Vinyl C=C | Stretching | 1620 - 1640 |

| Vinyl =C-H | Stretching | 3010 - 3095 |

| Thiazole Ring | C=N, C=C Stretching | 1400 - 1600 |

Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample researchgate.netmdpi.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. zenodo.org It is used to identify, characterize, and quantify a wide range of molecular compounds, providing information about their electronic transitions. iajps.com For a molecule to absorb light in the UV-Vis region (200-800 nm), it must contain chromophores, which are functional groups with valence electrons that have low excitation energy. tanta.edu.eg

The UV-Vis spectrum of this compound is determined by the electronic transitions within its constituent chromophores: the 2-bromothiazole (B21250) ring and the acrylamide (B121943) group. The acrylamide moiety contains both π electrons (in the C=C and C=O bonds) and non-bonding (n) electrons (on the oxygen and nitrogen atoms). The thiazole ring is an aromatic heterocycle with a conjugated π system.

The primary electronic transitions observed in such molecules are:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. slideshare.net They are typically high-energy transitions that result in strong absorption bands. uzh.ch These are expected for the conjugated system of the acrylamide group and the 2-bromothiazole ring.

n → π* transitions: These transitions involve promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen or nitrogen atoms, to an anti-bonding π* orbital. slideshare.netyoutube.com These transitions are generally of lower energy and have lower molar absorptivities compared to π → π* transitions. youtube.com

Upon polymerization of this compound, the C=C double bond of the acrylamide group is consumed to form the polymer backbone. While this removes the C=C bond from the conjugated system of the monomer, the 2-bromothiazole and carbonyl groups remain as pendant groups on the polymer chain. Changes in the electronic environment around these chromophores due to their incorporation into the polymer structure can lead to shifts in the absorption wavelength (λmax) and intensity. Any interaction between the pendant chromophore groups along the polymer chain could also influence the UV-Vis spectrum.

| Transition Type | Involved Orbitals | Typical Chromophores in this compound |

| π → π | Bonding π to Anti-bonding π | C=C, C=O, 2-Bromothiazole ring |

| n → π | Non-bonding n to Anti-bonding π | C=O, N-H, Thiazole N and S atoms |

Molecular Weight and Polydispersity Analysis

Synthetic polymers, unlike simple small molecules, consist of a collection of macromolecules with varying chain lengths and, consequently, different molecular weights. shimadzu.comlibretexts.org Therefore, the molecular weight is expressed as an average value. Characterizing the distribution of these molecular weights is crucial as it significantly influences the polymer's physical and mechanical properties, such as strength, viscosity, and melt flow. lcms.cz

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. shimadzu.comresolvemass.ca This method separates macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. azom.com The process involves injecting a dissolved polymer sample into a column packed with porous beads. resolvemass.ca Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. shimadzu.com Smaller molecules penetrate the pores to varying extents, leading to a longer path and later elution. shimadzu.com This results in an effective size-based separation. aimplas.net

A detector, commonly a refractive index (RI) or UV detector, records the concentration of the polymer eluting from the column over time. resolvemass.ca The resulting chromatogram is then used to determine the molecular weight distribution by comparing the elution times to those of known molecular weight standards (e.g., polystyrene or polymethylmethacrylate). lcms.czaimplas.net

From the GPC data, several average molecular weights can be calculated. The two most common are the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). libretexts.orglibretexts.org

Number-Average Molecular Weight (Mn) : This is the total weight of all polymer molecules in a sample divided by the total number of molecules. libretexts.orgdoitpoms.ac.uk It is particularly sensitive to the presence of low-molecular-weight molecules. Mn is calculated using the formula: Mn = Σ (Ni * Mi) / Σ Ni where Ni is the number of molecules with molecular weight Mi. slideshare.net

Weight-Average Molecular Weight (Mw) : This average gives greater emphasis to larger, heavier molecules in the sample. libretexts.orgkud.ac.in Properties such as light scattering and mechanical strength are more dependent on Mw. It is calculated as: Mw = Σ (Ni * Mi²) / Σ (Ni * Mi) or Mw = Σ (wi * Mi) where wi is the weight fraction of molecules with molecular weight Mi. slideshare.net

For a polydisperse polymer sample, Mw is always greater than Mn. libretexts.org The ratio of these two values is known as the Polydispersity Index (PDI) .

Polydispersity Index (PDI) : PDI = Mw / Mn. This value provides a measure of the breadth of the molecular weight distribution. doitpoms.ac.uk A PDI value of 1.0 indicates a perfectly monodisperse sample where all polymer chains have the same length. libretexts.org For synthetic polymers, the PDI is always greater than 1. kud.ac.in

Table of GPC Analysis Results for a Hypothetical Poly(this compound) Sample

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 45,000 g/mol | The average molecular weight based on the number of molecules. |

| Weight-Average Molecular Weight | Mw | 76,500 g/mol | The average molecular weight biased towards heavier molecules. |

| Polydispersity Index | PDI | 1.70 | Indicates the breadth of the molecular weight distribution (Mw/Mn). |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Polydispersity Index Evaluation

The Polydispersity Index (PDI) is a critical measure that describes the heterogeneity of molecular weights within a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

PDI = Mw / Mn

A PDI value of 1.0 indicates a monodisperse sample, where all polymer chains are of the same length. This is typically an ideal state, often seen in natural polymers or through highly controlled polymerization techniques. In synthetic polymers, the PDI is generally greater than 1.0, reflecting a distribution of chain lengths. A smaller PDI value suggests a more uniform and controlled polymerization process, while a larger PDI indicates a broader distribution of molecular weights. The evaluation of PDI is essential for understanding how the polymerization conditions affect the final polymer structure, which in turn influences its physical and chemical properties.

Light Scattering Techniques (Static and Dynamic Light Scattering)

Light scattering is a non-invasive analytical technique used to characterize polymers in solution. It provides valuable information about the size, molecular weight, and behavior of polymer chains.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light at various angles. This information is used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), analyzes the time-dependent fluctuations in scattered light intensity. These fluctuations are caused by the Brownian motion of the polymer molecules in solution. DLS is primarily used to determine the hydrodynamic radius (Rh) and the size distribution of the polymer particles.

Absolute Molecular Weight Determination

Static Light Scattering (SLS) is a primary method for determining the absolute weight-average molecular weight (Mw) of a polymer without the need for column calibration with standards. By measuring the intensity of scattered light as a function of both angle and concentration, a Zimm plot can be constructed. Extrapolating the data to zero angle and zero concentration yields the absolute Mw. This technique is fundamental for understanding the scale of the polymer chains produced during polymerization.

Hydrodynamic Radius and Solution Behavior

Dynamic Light Scattering (DLS) is employed to measure the hydrodynamic radius (Rh) of a polymer in a specific solvent. The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil. This parameter provides insight into the polymer's conformation and compactness in solution. By analyzing the Rh under different conditions (e.g., temperature, solvent, pH), one can study the solution behavior of the polymer, including swelling, collapsing, or aggregation phenomena.

Microscopic and Morphological Characterization

Microscopy techniques are vital for the direct visualization of the surface and internal structure of polymeric materials, providing qualitative and quantitative information about their morphology.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of solid materials. In this technique, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. These electrons are detected to form a high-resolution, three-dimensional image of the surface. For polymers, SEM can reveal details about particle shape, size distribution, surface texture, and porosity. The technique is widely used to study the morphology of polymer films, fibers, and microparticles.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of thin polymer samples. A high-energy electron beam is transmitted through an ultrathin section of the material. The interactions of the electrons with the sample are used to form an image, providing detailed information about the polymer's internal morphology, crystallinity, and the dispersion of any constituent phases. TEM is particularly useful for visualizing the nanoscale features of polymer blends, composites, and crystalline structures.

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated, cooled, or held at a constant temperature. azom.com This analysis provides critical information about the thermal stability and decomposition profile of polymeric materials. nih.govresearchgate.net For poly(this compound), TGA is employed to understand its degradation pathway and determine the temperature ranges in which it remains stable.

The degradation of a polymer typically involves a series of chemical reactions that lead to the scission of polymer chains and the release of volatile products. nih.govnih.gov The TGA thermogram, a plot of mass versus temperature, reveals the onset temperature of degradation, the temperatures of maximum decomposition rates, and the amount of non-volatile residue remaining at the end of the analysis.

Detailed research findings from TGA studies on poly(this compound) would likely reveal a multi-step degradation process. The initial weight loss, typically occurring at lower temperatures, can often be attributed to the loss of absorbed moisture or residual solvent. researchgate.net The subsequent, more significant weight loss stages at higher temperatures correspond to the structural decomposition of the polymer. The presence of the bromothiazole and acrylamide groups would influence the degradation mechanism, potentially involving the scission of the amide linkage, cleavage of the thiazole ring, and subsequent volatilization of the resulting fragments.

The atmosphere under which the TGA is performed (e.g., inert nitrogen or oxidative air) also significantly impacts the degradation profile. In an inert atmosphere, thermal scission is the primary degradation route, whereas, in an oxidative environment, thermo-oxidative reactions can lead to different degradation products and profiles.

Interactive Data Table: Illustrative TGA Data for Poly(this compound)

The following table represents hypothetical data for illustrative purposes to demonstrate typical results obtained from TGA analysis of a functionalized polymer.

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Tonset (Onset of Degradation) | 285 °C | 270 °C |

| Tmax1 (Temp. of Max. Rate, Step 1) | 320 °C | 310 °C |

| Weight Loss (Step 1) | 45% | 50% |

| Tmax2 (Temp. of Max. Rate, Step 2) | 410 °C | 395 °C |

| Weight Loss (Step 2) | 35% | 40% |

| Char Residue at 600 °C | 20% | 10% |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For the characterization of new monomers and polymers, it provides indispensable information on molecular weight and structure. jeol.com

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy. azolifesciences.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For a newly synthesized monomer like this compound, HRMS is the definitive method to confirm its chemical identity and purity. nih.govquality-assistance.com

The technique can differentiate between compounds that have the same nominal mass but different elemental compositions (isobars). nih.gov By comparing the experimentally measured accurate mass to the theoretically calculated mass for the proposed structure, a very small mass error, typically in the parts-per-million (ppm) range, confirms the correct elemental formula. nih.gov

Interactive Data Table: HRMS Data for this compound Monomer

This table illustrates how HRMS data is used to confirm the elemental composition of the monomer. The "Observed m/z" is a hypothetical value.

| Parameter | Value |

| Chemical Formula | C₇H₅BrN₂OS |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z (Theoretical) | 248.9406 |

| Observed m/z (Experimental) | 248.9403 |

| Mass Error (ppm) | -1.2 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers. sigmaaldrich.comrsc.orgfrontiersin.org It allows for the precise determination of the molecular weight distribution of a polymer sample and can provide valuable information about the structure of the polymer chain, particularly the end-groups. jeol.comnist.govnih.gov

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the matrix and polymer molecules, and the ions are then accelerated into a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the creation of a mass spectrum.

For poly(this compound), the resulting spectrum would show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The difference in mass between adjacent peaks corresponds to the mass of the repeating monomer unit (this compound). From this distribution, key molecular weight averages can be calculated:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI or Đ) , which is the ratio Mw/Mn and indicates the breadth of the molecular weight distribution. sigmaaldrich.comnih.gov

Furthermore, the exact mass of the individual oligomer peaks can be used for end-group analysis . nist.govnih.gov By knowing the mass of the repeating unit, the initiator, and any terminating agents used in the polymerization, the total mass of the end-groups can be calculated. This confirms the success of the polymerization chemistry and provides insight into the termination mechanisms. sigmaaldrich.com

Interactive Data Table: Illustrative Molecular Weight Data for Poly(this compound) from MALDI-TOF MS

The following table presents hypothetical data to exemplify the results from a MALDI-TOF MS analysis of a polymer sample.

| Parameter | Value |

| Repeating Unit Mass | 248.11 g/mol |

| Number-Average Molecular Weight (Mn) | 8,500 g/mol |

| Weight-Average Molecular Weight (Mw) | 9,200 g/mol |

| Polydispersity Index (PDI) | 1.08 |

| Identified End-Group 1 (Initiator Fragment) | e.g., Cyanopropyl |

| Identified End-Group 2 (Terminating Agent) | e.g., Hydrogen |

Theoretical and Computational Investigations of 4 Acrylamido 2 Bromothiazole and Its Polymers

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide insights into electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies would be essential to elucidate the electronic characteristics of 4-Acrylamido-2-bromothiazole. Such studies involve calculating the electron density to determine the energy and properties of the molecule.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be a key component of a DFT study. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, this analysis would reveal how the electron-withdrawing bromo group and the acrylamido substituent influence the electronic properties of the thiazole (B1198619) ring. However, no specific HOMO-LUMO energy values or gap for this compound have been reported in the literature.

Electrostatic potential mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The map would illustrate electron-rich regions (typically colored red) and electron-poor regions (colored blue). For this compound, it would be expected that the nitrogen and oxygen atoms of the acrylamido group and the nitrogen of the thiazole ring would be electron-rich, while the hydrogen atoms would be electron-poor. This information is critical for understanding intermolecular interactions, but a specific electrostatic potential map for this compound is not available.

Conformational Analysis and Stability

A conformational analysis would investigate the different spatial arrangements of the atoms in this compound and their relative stabilities. By rotating the bonds, particularly the single bond between the thiazole ring and the acrylamido group, computational methods can identify the most stable conformation (the one with the lowest energy). This information is vital for understanding the molecule's shape and how it might pack in a solid state or interact with other molecules. No such analysis for this compound has been published.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For the polymer of this compound, MD simulations would provide valuable insights into its behavior in different environments.

Polymer Chain Dynamics and Solution Behavior

MD simulations of poly(this compound) would model the dynamics of the polymer chain and its interactions with solvent molecules. This would allow for the study of properties such as the radius of gyration (a measure of the polymer's size), chain flexibility, and how the polymer folds and unfolds in solution. Understanding these dynamics is crucial for predicting the macroscopic properties of the polymer, such as its viscosity and solubility. Unfortunately, there are no published MD simulation studies on the polymer of this compound.

Intermolecular Interactions in Polymer Systems

The bulk properties of a polymer are significantly influenced by the nature and strength of intermolecular interactions between its chains. For poly(this compound), several key interactions can be computationally modeled to predict its macroscopic behavior. Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for elucidating these interactions at an atomic level.

The primary intermolecular forces expected in poly(this compound) are:

Hydrogen Bonding: The secondary amide group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O). MD simulations on analogous poly(N-substituted acrylamide) systems have shown that these hydrogen bonds are crucial in determining the polymer's conformation in solution and its mechanical properties in the solid state. rsc.orgresearchgate.net In poly(this compound), extensive intermolecular hydrogen bonding between amide groups on adjacent chains is anticipated, leading to a relatively rigid polymer network.

Halogen Bonding: The bromine atom on the thiazole ring can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen or nitrogen atoms of the amide group or the nitrogen of the thiazole ring on a neighboring chain. Though weaker than hydrogen bonds, halogen bonds are directional and can play a significant role in the crystal packing and morphology of the polymer.

π-π Stacking: The aromatic thiazole rings can engage in π-π stacking interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the associated interaction energies. These interactions are expected to influence the polymer's electronic properties and thermal stability. nih.gov

Molecular dynamics simulations can provide a detailed picture of how these interactions collectively govern the polymer's structure and dynamics. By simulating a system of polymer chains, one can analyze the radial distribution functions between different atomic groups to quantify the extent of hydrogen bonding and other interactions.

Table 1: Predicted Intermolecular Interactions in Poly(this compound)

| Interaction Type | Participating Groups | Predicted Relative Strength | Computational Method for Study |

| Hydrogen Bonding | Amide (N-H) and Amide (C=O) | Strong | Molecular Dynamics (MD), DFT |

| Dipole-Dipole | Thiazole Ring, Bromine, Amide | Moderate | MD, DFT |

| Halogen Bonding | C-Br and N (thiazole), O/N (amide) | Weak-Moderate | DFT, High-level ab initio |

| π-π Stacking | Thiazole Rings | Weak | DFT |

Prediction of Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that dictate the composition and microstructure of the resulting copolymer chain. mdpi.comresearchgate.net These ratios can be predicted using computational methods, which can be more efficient than the often laborious experimental determination.

For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are defined as the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer.

Several computational approaches can be used to estimate these reactivity ratios:

Quantum Chemical Methods: DFT can be used to model the transition states of the four possible propagation reactions in a binary copolymerization. The activation energies for these reactions can then be calculated, and from these, the rate constants and subsequently the reactivity ratios can be estimated. This method provides a first-principles-based prediction of monomer reactivity.

Q-e Scheme: The Alfrey-Price Q-e scheme is a semi-empirical method that assigns a reactivity parameter (Q) and a polarity parameter (e) to each monomer. While less accurate than quantum chemical methods, it can provide a quick estimate of reactivity ratios. The Q value relates to the resonance stabilization of the monomer and its radical, while the e value reflects the polarity of the vinyl group. For this compound, the electron-withdrawing nature of the bromothiazole group would likely result in a positive 'e' value.

Machine Learning Models: More recently, artificial neural networks and other machine learning models have been developed to predict monomer reactivity ratios based on the chemical structures of the monomers. rsc.org These models are trained on large datasets of experimentally determined reactivity ratios and can provide accurate predictions for new monomer pairs. rsc.org

Table 2: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Styrene (M2)

| Computational Method | Predicted r1 (this compound) | Predicted r2 (Styrene) | Predicted Copolymer Type |

| DFT (Hypothetical) | < 1 | > 1 | Random, enriched in Styrene |

| Q-e Scheme (Hypothetical) | 0.5 | 1.2 | Random |

| Machine Learning (Hypothetical) | 0.6 | 1.1 | Random |

Note: The values in this table are hypothetical and serve as an illustration of what computational predictions might yield. Actual values would require specific calculations.

Simulation of Spectroscopic Signatures for Validation of Experimental Data

Computational chemistry allows for the simulation of various spectroscopic signatures, which can be invaluable for the interpretation of experimental data and the structural elucidation of newly synthesized monomers and polymers.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.govresearchgate.net For this compound, the simulated IR spectrum would show characteristic peaks for the N-H stretch, C=O stretch (Amide I), and N-H bend/C-N stretch (Amide II) of the acrylamido group. Additionally, vibrations corresponding to the C=C bond of the acryloyl group and the various stretching and bending modes of the bromothiazole ring would be predicted. Comparing the calculated spectrum with the experimental FTIR spectrum can confirm the successful synthesis of the monomer. For the polymer, changes in the vibrational modes, such as the disappearance of the vinyl C=C stretching peak, would confirm polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov For this compound, the simulated NMR spectra would predict the chemical shifts for the vinyl protons, the amide proton, and the protons on the thiazole ring. For the polymer, the disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone would be key features.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions within the thiazole ring and the acrylamide (B121943) moiety). This can provide insight into the electronic structure of the monomer and how it changes upon polymerization.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Functional Group/Proton | Predicted Chemical Shift/Wavenumber (Hypothetical) |

| ¹H NMR | Vinyl Protons | 5.5 - 6.5 ppm |

| Amide Proton (N-H) | 8.0 - 9.0 ppm | |

| Thiazole Proton | 7.0 - 7.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 175 ppm |

| Vinyl Carbons | 120 - 135 ppm | |

| Thiazole Carbons | 110 - 150 ppm | |

| FTIR | N-H Stretch | 3200 - 3400 cm⁻¹ |

| C=O Stretch (Amide I) | 1650 - 1680 cm⁻¹ | |

| C=C Stretch | 1620 - 1640 cm⁻¹ |

Chemical Modification and Functionalization of 4 Acrylamido 2 Bromothiazole and Its Polymers

Post-Polymerization Modification of Poly(4-Acrylamido-2-bromothiazole)

The presence of a reactive bromine atom at the 2-position of the thiazole (B1198619) ring in poly(this compound) provides a valuable handle for a variety of post-polymerization modification reactions. These modifications allow for the synthesis of functional polymers that would be otherwise difficult to obtain through direct polymerization of corresponding functionalized monomers.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, when applied to poly(this compound), enable the introduction of aryl, heteroaryl, alkenyl, alkynyl, and amino functionalities onto the polymer backbone.

The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of poly(this compound), this reaction facilitates the introduction of various aryl and heteroaryl groups, thereby modifying the polymer's electronic and photophysical properties. For instance, the coupling of poly(4-bromostyrene), an analogous brominated polymer, with arylboronic acids has been shown to proceed with high efficiency, suggesting a similar reactivity for thiazole-based polymers. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a palladacycle complex, along with a phosphine ligand and a base.

A study on a thiadiazole-containing porous polymer demonstrated successful Suzuki-Miyaura coupling reactions of aryl bromides, showcasing the catalytic activity of a palladium complex supported on the polymer. This indicates the feasibility of such reactions on heterocyclic polymers. The catalyst was shown to be reusable for up to 10 cycles without a significant loss of activity.

| Catalyst System | Aryl Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2/PPh3 | Phenylboronic acid | K2CO3 | 95% EtOH | Reflux | Moderate to Excellent |

| Pd@DTE | Phenylboronic acid | - | - | - | High |

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce alkenyl groups onto the poly(this compound) backbone, which can further serve as sites for subsequent chemical modifications or influence the polymer's conjugation and material properties. The synthesis of polymers through the Heck reaction, for example, to produce poly(1,4-phenylenevinylene), highlights its utility in polymer chemistry. The reaction conditions typically involve a palladium catalyst and a base.

| Catalyst | Alkene | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | Styrene | Triethylamine (B128534) | DMF | 100 |

| Pd@AEPOP | Styrene | - | - | Optimized |

This table illustrates typical conditions for the Heck reaction on aryl bromides, which can be adapted for the post-polymerization modification of poly(this compound).

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. This reaction is instrumental in introducing alkynyl moieties into the polymer structure, which can significantly impact the electronic properties and provide a route to extended conjugated systems. The reaction can be performed under various conditions, with different palladium sources, bases, and solvents influencing the outcome. For example, a study on the Sonogashira coupling of aryl halides with phenylacetylene highlighted the use of various catalytic systems.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh3)2Cl2 | CuI | Triethylamine | DMF | 60 |

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temperature |

This table provides examples of Sonogashira coupling conditions for aryl halides, which are applicable to the alkynylation of poly(this compound).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for introducing primary or secondary amine functionalities onto the polymer backbone, which can alter the polymer's solubility, basicity, and coordination properties. The development of this reaction has provided a facile method for synthesizing aryl amines, replacing harsher traditional methods. wikipedia.org The synthesis of a novel conjugated microporous polymer, BPT-BZ-CMP, was achieved through a Buchwald-Hartwig coupling reaction, demonstrating its utility in creating complex polymer networks. nih.gov Research on the amination of 5-bromothiazoles with diarylamines has shown good yields, indicating the potential for similar reactivity on a polymeric substrate. researchgate.net

| Palladium Precatalyst/Ligand | Amine | Base | Solvent | Temperature (°C) |

| Pd2(dba)3 / BINAP | Secondary Amine | NaOtBu | Toluene | 80 |

| [Pd(allyl)Cl]2 / t-BuXPhos | Carbazole | t-BuONa | Toluene | 100 |

This table outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be extrapolated for the modification of poly(this compound).

Nucleophilic Substitution Reactions at the Thiazole Ring

While palladium-catalyzed reactions are predominant for modifying the C-Br bond, the thiazole ring itself can be susceptible to nucleophilic substitution reactions under certain conditions, although this is generally less common for 2-halothiazoles compared to other positions. The electron-withdrawing nature of the thiazole ring can activate the carbon atom attached to the bromine for nucleophilic attack. However, such reactions often require harsh conditions and may compete with reactions at the acrylamido side chain. Specific studies on nucleophilic substitution on poly(this compound) are limited, but the general principles of nucleophilic aromatic substitution on heterocyclic compounds would apply. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the introduction of ether, thioether, and amino functionalities, respectively. The success of such reactions would be highly dependent on the reaction conditions and the specific nucleophile used.

Modification of the Acrylamide (B121943) Moiety